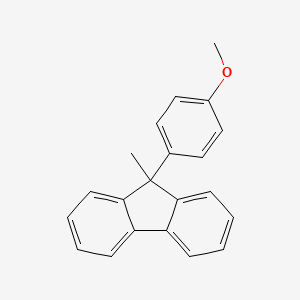
9-(4-Methoxyphenyl)-9-methyl-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(4-Methoxyphenyl)-9-methyl-9H-fluorene is an organic compound that belongs to the fluorene family It is characterized by the presence of a methoxyphenyl group and a methyl group attached to the fluorene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(4-Methoxyphenyl)-9-methyl-9H-fluorene typically involves the Suzuki coupling reaction. This method uses arylboronic acids and halogenated fluorenes as starting materials. The reaction is catalyzed by palladium complexes and requires a base, such as potassium carbonate, in a solvent like toluene or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 9-(4-Methoxyphenyl)-9-methyl-9H-fluorene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can remove oxygen-containing groups or reduce double bonds.
Substitution: Common substitution reactions involve replacing hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield fluorenone derivatives, while reduction can produce fully saturated fluorenes .
Scientific Research Applications
9-(4-Methoxyphenyl)-9-methyl-9H-fluorene has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) due to its excellent photophysical properties.
Materials Science: The compound is explored for its potential in creating advanced materials with unique optical and electronic properties.
Biological Studies: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the production of high-performance polymers and as a precursor for other functional materials.
Mechanism of Action
The mechanism of action of 9-(4-Methoxyphenyl)-9-methyl-9H-fluorene involves its interaction with molecular targets through its photophysical properties. The compound can absorb and emit light, making it useful in applications like OLEDs. Its interactions with biological molecules are still under investigation, but it is believed to affect cellular pathways through its ability to generate reactive oxygen species (ROS) upon light activation .
Comparison with Similar Compounds
- 9,9-Bis(4-methoxyphenyl)-9H-fluorene
- 9,10-Dimethylanthracene
- 9,10-Bis(4-methoxyphenyl)anthracene
Comparison: Compared to similar compounds, 9-(4-Methoxyphenyl)-9-methyl-9H-fluorene stands out due to its unique combination of a methoxyphenyl group and a methyl group, which enhances its photophysical properties. This makes it particularly suitable for applications in organic electronics and materials science .
Properties
CAS No. |
60253-07-8 |
|---|---|
Molecular Formula |
C21H18O |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
9-(4-methoxyphenyl)-9-methylfluorene |
InChI |
InChI=1S/C21H18O/c1-21(15-11-13-16(22-2)14-12-15)19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-14H,1-2H3 |
InChI Key |
WDKKHWDFBHHRAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=CC=CC=C31)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















